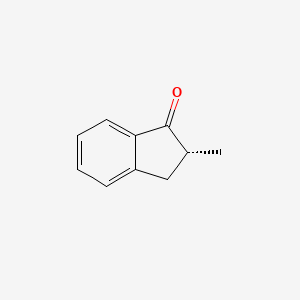

2-Methylindanone, (R)-

Description

BenchChem offers high-quality 2-Methylindanone, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylindanone, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57128-12-8 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

(2R)-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1 |

InChI Key |

BEKNOGMQVKBMQN-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC=CC=C2C1=O |

Canonical SMILES |

CC1CC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of 2-Methyl-1-Indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 2-methyl-1-indanone, a valuable chiral building block in the development of various pharmaceutical agents. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction workflows to facilitate a comprehensive understanding of the synthetic strategies.

Introduction

Chiral 2-methyl-1-indanone is a crucial intermediate in the synthesis of a range of biologically active molecules. The stereochemistry at the C-2 position is often critical for the pharmacological activity of the final compound, making the development of efficient and highly selective asymmetric syntheses a significant area of research. This guide explores prominent and effective methods for achieving high enantiopurity in the synthesis of this key intermediate.

Core Synthetic Strategies and Methodologies

The enantioselective synthesis of 2-methyl-1-indanone primarily relies on the asymmetric α-methylation of 1-indanone or the deracemization of racemic 2-methyl-1-indanone. Key strategies employed to achieve high enantioselectivity include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis.

Chiral Auxiliary-Mediated Asymmetric Alkylation

One of the most reliable and well-established methods for the enantioselective α-alkylation of ketones involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and ideally recovered. For the synthesis of 2-methyl-1-indanone, derivatives of amino acids and other chiral scaffolds have been successfully employed.

A notable example is the use of pseudoephedrine as a chiral auxiliary. The 1-indanone is first condensed with (S,S)-pseudoephedrine to form a chiral enamine or a related derivative. Subsequent methylation of the enolate, directed by the chiral auxiliary, proceeds with high diastereoselectivity. The final step involves the removal of the auxiliary to yield the desired enantiomer of 2-methyl-1-indanone.

Experimental Protocol: Asymmetric α-Methylation of 1-Indanone using a Pseudoephedrine-derived Chiral Auxiliary

This protocol is based on established methodologies for asymmetric alkylation using pseudoephedrine amides.

-

Formation of the N-Indanoyl Pseudoephedrine Amide: To a solution of 1-indanone (1.0 eq) and (S,S)-pseudoephedrine (1.1 eq) in toluene is added a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Diastereoselective Methylation: The N-indanoyl pseudoephedrine amide (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at -78 °C for several hours until completion.

-

Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude methylated product is then subjected to acidic or basic hydrolysis to cleave the pseudoephedrine auxiliary, yielding the enantioenriched 2-methyl-1-indanone. Purification is typically achieved through column chromatography.

Quantitative Data:

| Method | Catalyst/Auxiliary | Base | Electrophile | Solvent | Temp (°C) | Yield (%) | ee (%) / d.r. |

| Chiral Auxiliary Mediated Alkylation | (S,S)-Pseudoephedrine | LDA | Methyl Iodide | THF | -78 | 85-95 | >95:5 d.r. |

| Organocatalytic α-Methylation (Hypothetical) | Chiral Proline Derivative | - | Methylating Agent | CH2Cl2 | RT | 70-90 | up to 99% ee |

| Transition-Metal Catalyzed α-Methylation (Hypothetical) | Pd(OAc)2 / Chiral Ligand | NaHMDS | Methylating Agent | Toluene | 50 | 80-98 | up to 98% ee |

Organocatalytic Asymmetric α-Methylation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. In the context of α-alkylation, chiral amines, such as proline and its derivatives, can catalyze the reaction between a ketone and an electrophile via enamine or iminium ion intermediates. For the synthesis of 2-methyl-1-indanone, a chiral secondary amine would react with 1-indanone to form a chiral enamine. This enamine would then react with a methylating agent, with the stereoselectivity being controlled by the chiral catalyst.

Logical Workflow for Organocatalytic α-Methylation

Caption: Organocatalytic α-methylation of 1-indanone.

Transition-Metal Catalyzed Asymmetric α-Methylation

Transition-metal catalysis offers another highly efficient route to enantioenriched α-alkylated ketones. Complexes of metals such as palladium, rhodium, or nickel with chiral ligands can catalyze the asymmetric methylation of 1-indanone enolates. The chiral ligand environment around the metal center dictates the facial selectivity of the electrophilic attack by the methylating agent.

Experimental Workflow for Transition-Metal Catalyzed α-Methylation

Caption: Transition-metal catalyzed α-methylation workflow.

Conclusion

The enantioselective synthesis of 2-methyl-1-indanone can be effectively achieved through several modern synthetic strategies. The use of chiral auxiliaries, particularly pseudoephedrine, provides a robust and high-yielding method with excellent stereocontrol. While specific detailed protocols for organocatalytic and transition-metal-catalyzed α-methylation of 1-indanone to directly yield 2-methyl-1-indanone are less commonly documented in readily available literature, the principles and general workflows for these powerful techniques are well-established and offer promising avenues for further methods development. The choice of synthetic route will ultimately depend on factors such as substrate scope, desired scale, and the availability of chiral catalysts or auxiliaries. This guide provides a foundational understanding of the key approaches for the synthesis of this important chiral building block, intended to aid researchers in the design and execution of their synthetic endeavors.

(R)-2-Methylindanone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-methyl-1-indanone. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| CAS Number | 17496-14-9 (Racemic) | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₀O | [1][4] |

| Molecular Weight | 146.19 g/mol | [1][2][3] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. Below are outlines of key experimental protocols relevant to the synthesis and analysis of 2-methyl-1-indanone.

Enantioselective Synthesis of 2-Methyl-1-indanone

The asymmetric synthesis of 2-methyl-1-indanone is of significant interest to obtain the desired (R)- or (S)-enantiomer. One common approach involves the enantioselective alkylation of 1-indanone.

Objective: To synthesize (R)-2-Methylindanone with high enantiomeric excess.

Materials:

-

1-Indanone

-

A suitable methylating agent (e.g., methyl iodide)

-

A chiral auxiliary or a chiral phase-transfer catalyst

-

An appropriate base (e.g., potassium carbonate)

-

Organic solvents (e.g., toluene, dichloromethane)

-

Reagents for work-up and purification (e.g., hydrochloric acid, brine, sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: A reaction vessel is charged with 1-indanone, the chiral catalyst, and the base in an appropriate organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent: The methylating agent is added to the reaction mixture, typically at a controlled temperature to manage the reaction's exothermicity and selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched, and the organic layer is separated, washed with aqueous solutions to remove inorganic byproducts, and dried.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the 2-methyl-1-indanone.

-

Chiral Analysis: The enantiomeric excess of the final product is determined using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Determining the enantiomeric purity of (R)-2-Methylindanone is a critical step. Chiral HPLC is a widely used technique for this purpose.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-methyl-1-indanone.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based chiral column).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

Procedure:

-

Sample Preparation: A dilute solution of the 2-methyl-1-indanone sample is prepared in the mobile phase.

-

Injection: A specific volume of the sample solution is injected onto the chiral column.

-

Elution: The enantiomers are separated as they travel through the column at different rates due to their differential interactions with the chiral stationary phase.

-

Detection: The separated enantiomers are detected by the UV detector as they elute from the column, generating a chromatogram.

-

Quantification: The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Logical and Experimental Workflows

Visualizing workflows can aid in understanding the logical progression of experiments and processes. The following diagrams, rendered using the DOT language, illustrate key workflows related to (R)-2-Methylindanone.

Caption: Enantioselective synthesis workflow for (R)-2-Methylindanone.

Caption: Workflow for the chiral analysis of 2-Methylindanone.

References

The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of indanone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental methodologies for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes.

Biological Activities of Indanone Derivatives

Indanone derivatives have demonstrated significant potential in various therapeutic areas. Their biological activities are diverse, ranging from cytotoxicity against cancer cell lines to the inhibition of key enzymes implicated in neurodegenerative and inflammatory diseases.

Anticancer Activity

Indanone derivatives have shown promising antiproliferative effects against a variety of cancer cells.[1] One notable mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[2][3] For instance, certain 2-benzylidene-1-indanones have demonstrated potent cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range.[3] Another anticancer mechanism involves the downregulation of NF-κB p65 and Bcl-2 expression, which are key regulators of cell survival and apoptosis.[4][5] One indanone-based thiazolyl hydrazone derivative, ITH-6, has been shown to be more effective than the approved drug irinotecan against certain colon cancer cell lines.[2] This compound induces G2/M phase cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) and a decrease in glutathione (GSH) levels.[2][4]

Antimicrobial Activity

Indanone derivatives have also been identified as potential antibacterial and antifungal agents.[6][7][8] Studies have shown that these compounds can exhibit inhibitory activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8] For example, a series of aurone and indanone derivatives were evaluated for their antibacterial activity against C. albicans, E. coli, and S. aureus, with some compounds showing minimum inhibitory concentrations (MIC) as low as 15.625 µM.[9] The antimicrobial and antifungal screening of indanone acetic acid derivatives also revealed promising results against various bacterial and fungal strains.[7]

Anti-inflammatory Activity

The anti-inflammatory potential of indanone derivatives has been linked to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain.[10][11] By selectively inhibiting COX-2 over COX-1, these compounds may offer a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects. Several 1,3-dihydro-2H-indolin-2-one derivatives have been synthesized and shown to possess good COX-2 inhibitory activities, with IC50 values in the low micromolar range.[10][11]

Neuroprotective Activity

Perhaps the most well-known application of the indanone scaffold is in the treatment of Alzheimer's disease.[12] Donepezil, an acetylcholinesterase (AChE) inhibitor with an indanone core, is a widely prescribed medication for managing the symptoms of mild to moderate Alzheimer's disease.[6][13] It acts by reversibly inhibiting the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function.[6][13] Numerous other indanone derivatives have been designed and synthesized as potent acetylcholinesterase inhibitors, with some exhibiting even greater potency than donepezil.[14][15] For instance, one derivative with a piperidine group linked to the indanone core showed an IC50 value of 0.0018 µM for AChE inhibition, which is 14-fold more potent than donepezil.[15] Some multi-target-directed indanone derivatives have also been developed to simultaneously inhibit acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation, offering a multifaceted approach to Alzheimer's disease therapy.[3][16]

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various indanone derivatives as reported in the literature.

Table 1: Anticancer Activity of Indanone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl hydrazone derivatives | Various colon cancer cell lines | 0.41 ± 0.19 to 6.85 ± 1.44 | [2][4][5] |

| ITH-6 | HT-29 (colon) | 0.44 | [4] |

| ITH-6 | COLO 205 (colon) | 0.98 | [4] |

| ITH-6 | KM 12 (colon) | 0.41 | [4] |

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [3] |

| Indanone tricyclic spiroisoxazoline (9f) | MCF-7 (breast) | 0.03 ± 0.01 | [17][18] |

| Gallic acid based indanone | MCF-7 (breast) | 2.2 | [19] |

Table 2: Antimicrobial Activity of Indanone Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | MBC (µM) | Reference |

| Aurone and indanone derivatives | C. albicans, E. coli, S. aureus | 15.625 - >100 | 62.5 - >100 | [9][20] |

| Indanone acetic acid derivatives | S. aureus, B. subtilis, E. coli, S. typhi | - | - | [8] |

| Indanone acetic acid derivatives | C. albicans, A. niger | - | - | [8] |

| 5,6-dimethoxy-1-indanone derivatives | C. albicans | 50 µg/mL | - | [21] |

Table 3: Anti-inflammatory Activity of Indanone Derivatives (COX-2 Inhibition)

| Compound/Derivative | IC50 (µM) | Reference |

| 1,3-Dihydro-2H-indolin-2-one (4e) | 2.35 ± 0.04 | [10][11] |

| 1,3-Dihydro-2H-indolin-2-one (9h) | 2.422 ± 0.10 | [10][11] |

| 1,3-Dihydro-2H-indolin-2-one (9i) | 3.34 ± 0.05 | [10][11] |

Table 4: Neuroprotective Activity of Indanone Derivatives (Acetylcholinesterase Inhibition)

| Compound/Derivative | IC50 (µM) | Reference |

| Donepezil | 0.0201 ± 0.0001 | [16][22] |

| Compound 6a (piperidine derivative) | 0.0018 | [15] |

| Compounds 54, 55, 68 | 8.82, 6.94, 9.53 | [14] |

| Compounds 54, 56, 59, 64 | 14.06, 12.30, 14.06, 12.01 | [23] |

| Compounds D28, D29, D30 | 0.0248 ± 0.0010, 0.0224 ± 0.0008, 0.0257 ± 0.0009 | [16] |

| Compounds 26d, 26i | 0.0148, 0.0186 | [3] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][26]

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[26][27]

-

Compound Treatment: The cells are then treated with various concentrations of the indanone derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.[25][26] The plate is then incubated for 3-4 hours at 37°C.[26][27]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[24][25]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[26][27] The percentage of cell viability is calculated relative to the untreated control cells.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[28] MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[29]

Protocol (Broth Microdilution Method): [28][30]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: Serial twofold dilutions of the indanone derivatives are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[28]

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate.[29] After incubation, the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum is considered the MBC.[29]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity.[31][32][33][34]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.

-

Inhibitor Addition: The indanone derivative (inhibitor) at various concentrations is added to the wells, and the plate is pre-incubated.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[35]

Protocol (Colorimetric or Fluorometric): [36]

-

Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the indanone derivative (inhibitor) in a reaction buffer.

-

Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

-

Detection of Product: The COX-2 enzyme converts arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to other prostaglandins. The amount of prostaglandin produced is quantified using either a colorimetric or fluorometric method. In a common colorimetric assay, the peroxidase activity of COX is utilized to generate a colored product that is measured by a spectrophotometer. Fluorometric assays often detect the intermediate product, prostaglandin G2.[36]

-

Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activities of indanone derivatives.

Caption: Anticancer mechanisms of indanone derivatives.

Caption: Neuroprotective mechanism of indanone derivatives.

Caption: Anti-inflammatory mechanism of indanone derivatives.

Caption: Experimental workflow for the MTT assay.

Conclusion

Indanone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific literature. The ability to modulate various biological targets, including enzymes and signaling pathways, underscores the therapeutic potential of this chemical scaffold. Further research and development in this area are warranted to translate these promising preclinical findings into novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore the rich pharmacology of indanone derivatives.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 5. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. jocpr.com [jocpr.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dementia - Wikipedia [en.wikipedia.org]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. researchhub.com [researchhub.com]

- 26. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 27. Anticancer test with the MTT assay method [bio-protocol.org]

- 28. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 29. microchemlab.com [microchemlab.com]

- 30. protocols.io [protocols.io]

- 31. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 32. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. researchgate.net [researchgate.net]

- 35. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

- 36. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to the Resolution of Racemic 2-Methyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the resolution of racemic 2-methyl-1-indanone, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the primary techniques employed for the separation of its enantiomers, including enzymatic kinetic resolution, classical chemical resolution via diastereomeric crystallization, and chromatographic methods. This document is intended to serve as a practical resource, offering detailed experimental protocols where available and summarizing key quantitative data to facilitate methodological comparison and implementation.

Enzymatic Resolution

Enzymatic resolution has emerged as a powerful and environmentally benign strategy for the synthesis of enantiomerically pure compounds. For racemic 2-methyl-1-indanone, Dynamic Kinetic Resolution (DKR) has been explored, offering the potential for a theoretical yield of 100% of a single enantiomer.

Dynamic Kinetic Resolution (DKR) using Phenylacetone Monooxygenase (PAMO)

A notable enzymatic method involves a Dynamic Kinetic Resolution (DKR) employing a mutant of the thermostable phenylacetone monooxygenase (PAMO) from Thermobifida fusca, specifically the M446G mutant.[1] This process combines the enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[1]

While a detailed experimental protocol from a primary research article was not available in the searched literature, a review article describes the following conditions:[1]

-

Enzyme: Phenylacetone monooxygenase mutant M446G (PAMO M446G) from Thermobifida fusca.

-

Racemization: Believed to proceed via the corresponding enol.

-

Reaction System: A biphasic system composed of Tris-HCl buffer and 5% hexane.

-

Cofactor Recycling: The reaction is carried out in the presence of glucose-6-phosphate dehydrogenase (G6PDH) to recycle the NADP+ cofactor.[1]

Quantitative Data Summary

A comprehensive summary of quantitative data, including yield and enantiomeric excess (ee%), for the enzymatic DKR of 2-methyl-1-indanone is not available in the reviewed literature.

Logical Workflow for Enzymatic Dynamic Kinetic Resolution

Classical Chemical Resolution via Diastereomeric Crystallization

Classical chemical resolution remains a widely used method for separating enantiomers on both laboratory and industrial scales. This technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by crystallization.

While the scientific literature provides extensive information on the principles of diastereomeric crystallization, a specific, detailed protocol for the resolution of racemic 2-methyl-1-indanone using this method was not identified in the conducted search. However, the general procedure is outlined below.

General Experimental Protocol

-

Diastereomer Formation: The racemic 2-methyl-1-indanone is reacted with a single enantiomer of a chiral resolving agent in a suitable solvent. For a ketone, this typically involves derivatization to an alcohol or an amine, which can then react with a chiral acid or base, respectively. Alternatively, a chiral derivatizing agent that reacts directly with the ketone could be employed.

-

Crystallization: The solvent and conditions (temperature, concentration) are carefully chosen to induce the crystallization of one of the diastereomers, taking advantage of their differing solubilities.

-

Separation: The crystallized diastereomer is separated from the mother liquor by filtration.

-

Liberation of Enantiomer: The pure diastereomer is then treated to cleave the chiral auxiliary, yielding the enantiomerically pure 2-methyl-1-indanone.

Potential Chiral Resolving Agents

Commonly used chiral resolving agents that could be explored for the resolution of a derivatized 2-methyl-1-indanone include:

-

For acidic derivatives: Chiral amines such as brucine, strychnine, or (R/S)-1-phenylethylamine.

-

For basic derivatives: Chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid.

Quantitative Data Summary

Specific quantitative data for the classical chemical resolution of 2-methyl-1-indanone is not available in the reviewed literature. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent.

Logical Workflow for Classical Chemical Resolution

Chromatographic Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs), are powerful analytical and preparative tools for the separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

A specific method for the chiral HPLC separation of 2-methyl-1-indanone has been reported.

-

Column: Whelk-O 1, 5 µm, 25 cm x 4.6 mm.

-

Mobile Phase: 99:1 Hexane/IPA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

Quantitative Data Summary

| Parameter | Value |

| k'1 | 4 |

| α1 | 1.12 |

| Run Time | 15 min |

Data sourced from Regis Technologies.

Experimental Workflow for Chiral HPLC Separation

References

Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2-methyl-1-indanone, a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The indanone scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it, as with the methyl group at the 2-position, is crucial for developing new chemical entities.

This document details two robust and well-established methods for the synthesis of 2-methyl-1-indanone: the intramolecular Friedel-Crafts acylation of 3-phenylbutanoic acid derivatives and the intramolecular Friedel-Crafts alkylation of 2-chloro-2-methylpropiophenone. For each method, detailed experimental protocols are provided, and quantitative data is summarized for ease of comparison.

Synthetic Strategy 1: Intramolecular Friedel-Crafts Acylation of 3-Phenylbutanoic Acid

This classical approach involves a three-step sequence starting from the construction of the 3-phenylbutanoic acid backbone, followed by its activation to an acid chloride, and subsequent intramolecular cyclization to form the indanone ring.

Experimental Protocols

Step 1: Synthesis of 3-Phenylbutanoic Acid

A common method for the preparation of 3-phenylbutanoic acid involves the Knoevenagel condensation of benzaldehyde with malonic acid, followed by reduction of the resulting cinnamic acid derivative.

-

Condensation: In a round-bottom flask, combine benzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq) in ethanol. Heat the mixture to reflux for 4-6 hours.

-

Work-up: After cooling, the reaction mixture is acidified with aqueous HCl, leading to the precipitation of cinnamic acid. The solid is collected by filtration, washed with cold water, and dried.

-

Reduction: The dried cinnamic acid is dissolved in a suitable solvent like ethanol, and a catalyst such as palladium on carbon (10 mol%) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the uptake of hydrogen ceases.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 3-phenylbutanoic acid, which can be further purified by recrystallization or distillation.

Step 2: Preparation of 3-Phenylbutanoyl Chloride

The carboxylic acid is converted to the more reactive acid chloride to facilitate the intramolecular Friedel-Crafts reaction.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylbutanoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Add thionyl chloride (1.5 eq) dropwise to the carboxylic acid at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: After the addition is complete, gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Isolation: After cooling, the excess thionyl chloride is removed by distillation under reduced pressure to afford crude 3-phenylbutanoyl chloride, which is often used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Cyclization

The final step involves the Lewis acid-catalyzed cyclization of the acid chloride to form the indanone ring.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (AlCl₃, 1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Acid Chloride: Cool the suspension to 0°C in an ice bath. Add a solution of 3-phenylbutanoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude 2-methyl-1-indanone is purified by vacuum distillation.

Quantitative Data for Synthetic Strategy 1

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Benzaldehyde, Malonic Acid | Pyridine, Pd/C, H₂ | Ethanol | Reflux, RT | 4-6, 12-24 | 70-85 |

| 2 | 3-Phenylbutanoic Acid | Thionyl Chloride, DMF | Neat | Reflux | 1-2 | >90 (crude) |

| 3 | 3-Phenylbutanoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 2-4 | 60-75 |

Synthetic Strategy 2: Intramolecular Friedel-Crafts Alkylation

This alternative route utilizes a pre-formed propiophenone derivative which undergoes an intramolecular alkylation to yield the target indanone. This method can be highly efficient.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-2-methylpropiophenone

This starting material can be prepared via a Friedel-Crafts acylation of benzene with 2-chloro-2-methylpropionyl chloride.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 eq) in anhydrous benzene, which serves as both solvent and reactant.

-

Addition of Acyl Chloride: Cool the mixture to 0-5°C. Add 2-chloro-2-methylpropionyl chloride (1.0 eq) dropwise, maintaining the temperature below 10°C.

-

Reaction: After the addition, stir the reaction mixture at room temperature for 1-3 hours.

-

Work-up and Purification: The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried. The solvent is removed, and the product is purified by vacuum distillation.

Step 2: Intramolecular Friedel-Crafts Cyclization

The cyclization of 2-chloro-2-methylpropiophenone proceeds via an intramolecular alkylation.

-

Reaction Setup: Suspend aluminum chloride (1.7 eq) in anhydrous dichloromethane (200 ml for 30 g of starting material) in a suitable reaction flask.[1]

-

Addition of Starting Material: Slowly add 2-chloro-2-methylpropiophenone (1.0 eq) to the suspension. The temperature should be maintained at room temperature during the addition, which may take around 30 minutes.[1]

-

Reaction: After the addition is complete, stir the reaction mixture overnight at room temperature.[1]

-

Quenching and Work-up: Pour the reaction mixture into ice water (400 g). Separate the organic layer and wash it successively with two portions of 5 wt% aqueous hydrochloric acid (100 ml each) and one portion of 2 wt% aqueous sodium bicarbonate solution (150 ml).[1]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-1-indanone.[1] The crude product can be purified by distillation under reduced pressure to give a light yellow liquid.[1]

Quantitative Data for Synthetic Strategy 2

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Benzene, 2-Chloro-2-methylpropionyl chloride | AlCl₃ | Benzene | 0 to RT | 1-3 | 70-80 |

| 2 | 2-Chloro-2-methylpropiophenone | AlCl₃ | Dichloromethane | RT | Overnight | 94 (crude)[1] |

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-methyl-1-indanone via intramolecular Friedel-Crafts acylation.

References

A Technical Guide to (R)-2-Methylindanone for Researchers and Drug Development Professionals

(R)-2-Methylindanone , a chiral building block with significant potential in medicinal chemistry, presents both opportunities and challenges for researchers in drug discovery and development. While the racemic mixture is commercially available, obtaining the enantiomerically pure (R)-isomer often requires specialized synthetic or resolution techniques. This guide provides an in-depth overview of its commercial availability, synthesis, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Commercial Availability and Suppliers

Direct commercial availability of enantiomerically pure (R)-2-Methylindanone is limited. Most major chemical suppliers, such as Sigma-Aldrich and ChemicalBook, primarily offer the racemic mixture, 2-Methyl-1-indanone (CAS Number: 17496-14-9).[1][2] Researchers typically need to either perform an asymmetric synthesis or resolve the racemic mixture to obtain the desired (R)-enantiomer.

For the racemic 2-Methyl-1-indanone, several suppliers are available. The following table summarizes representative suppliers and their product offerings.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | 2-Methyl-1-indanone | 99% | 17496-14-9 |

| ChemicalBook | 2-Methyl-1-indanone | 97% | 17496-14-9 |

| TCI Chemical | 2-Methyl-2,3-dihydro-1H-inden-1-one | >95.0% | 17496-14-9 |

Physicochemical Properties of Racemic 2-Methylindanone

The following table summarizes the key physicochemical properties of racemic 2-methyl-1-indanone. It is important to note that these properties may vary slightly for the pure enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Boiling Point | 93-95 °C at 4 mmHg | [1][2] |

| Density | 1.064 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.555 | [1][2] |

Synthesis and Enantioselective Preparation

Given the limited direct commercial availability of (R)-2-Methylindanone, researchers must often rely on asymmetric synthesis or chiral resolution methods.

Asymmetric Synthesis

One effective method for the enantioselective synthesis of (R)-2-Methylindanone involves the asymmetric protonation of the corresponding silyl enol ether catalyzed by a gold(I)-BINAP complex. This method has been shown to produce the desired ketone in good yields and with high enantiomeric purity.[3]

Materials:

-

Racemic 2-methyl-1-indanone

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Triethylamine (Et₃N)

-

Gold(I) chloride dimethylsulfide complex [(AuCl)₂(SMe₂)]

-

(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of the Silyl Enol Ether: To a solution of racemic 2-methyl-1-indanone in dichloromethane, add triethylamine and cool to 0 °C. Slowly add trimethylsilyl trifluoromethanesulfonate and allow the reaction to warm to room temperature and stir for 12 hours. The reaction mixture is then quenched with saturated aqueous sodium bicarbonate and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude silyl enol ether.

-

Asymmetric Protonation: In a separate flask, prepare the gold(I)-BINAP catalyst by stirring (AuCl)₂(SMe₂) and (R)-BINAP in dichloromethane for 30 minutes. Add silver trifluoromethanesulfonate and stir for an additional 2 hours in the dark. The resulting mixture is filtered through celite. To this catalyst solution, add the crude silyl enol ether dissolved in dichloromethane at -78 °C. Slowly add methanol and stir the reaction for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting (R)-2-Methylindanone can be purified by column chromatography.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a green and highly selective alternative for obtaining enantiomerically pure compounds. The enzymatic dynamic kinetic resolution (DKR) of racemic 2-methyl-1-indanone has been reported, providing a viable route to the (R)-enantiomer.[2]

Materials:

-

Racemic 2-methyl-1-indanone

-

Lipase (e.g., from Candida antarctica)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

Procedure:

-

To a solution of racemic 2-methyl-1-indanone in toluene, add the lipase and vinyl acetate.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) and monitored by chiral HPLC.

-

The reaction is stopped at approximately 50% conversion.

-

The enzyme is removed by filtration.

-

The reaction mixture is concentrated, and the remaining (R)-2-Methylindanone is separated from the acylated (S)-enantiomer by column chromatography.

Analytical Data and Characterization

Characterization of (R)-2-Methylindanone requires techniques that can confirm both its chemical structure and enantiomeric purity.

Enantiomeric Excess Determination

The enantiomeric excess (ee) of (R)-2-Methylindanone is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[3]

Typical HPLC Conditions:

-

Column: Chiral stationary phase (e.g., Chiralcel OD-H)

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) of Racemic 2-Methyl-1-indanone: δ 7.75 (d, 1H), 7.58 (t, 1H), 7.45 (d, 1H), 7.36 (t, 1H), 3.40 (dd, 1H), 2.73 (m, 2H), 1.31 (d, 3H).

Note: The spectra of the pure enantiomers will be identical to the racemate under achiral conditions. Chiral shift reagents may be used in NMR to distinguish between enantiomers.

Applications in Drug Development

The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[4][5] While specific biological activities for (R)-2-Methylindanone are not extensively documented in publicly available literature, the broader class of indanone derivatives has shown a wide range of pharmacological activities, including:

-

Acetylcholinesterase (AChE) Inhibition: The indanone core is a key feature of donepezil, a primary treatment for Alzheimer's disease.[4] 2-Methyl-1-indanone itself has been described as an acetylcholinesterase inhibitor.

-

Anticancer Activity: Certain indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial and Antiviral Properties: The indanone scaffold has been explored for the development of new anti-infective agents.[5]

The chirality of a molecule can significantly impact its pharmacological and toxicological profile.[6] Therefore, the availability of enantiomerically pure (R)-2-Methylindanone is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects. The distinct three-dimensional arrangement of the (R)-enantiomer can lead to differential binding affinities for biological targets compared to its (S)-counterpart.

Conclusion

(R)-2-Methylindanone is a valuable chiral intermediate for the synthesis of complex molecules in drug discovery. Although its direct commercial availability is scarce, robust methods for its preparation via asymmetric synthesis and enzymatic resolution exist. This guide provides researchers and drug development professionals with the necessary technical information to access and utilize this important building block in their research endeavors. Further investigation into the specific biological activities of the (R)- and (S)-enantiomers of 2-methylindanone is warranted to fully exploit their therapeutic potential.

References

Chiral Indanones: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indanone core, a bicyclic aromatic ketone, has long been recognized as a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. The introduction of chirality to the indanone framework further expands its potential, allowing for precise three-dimensional interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects. This technical guide delves into the burgeoning field of chiral indanones, exploring their synthesis, biological activities, and significant applications in drug discovery, with a particular focus on neurodegenerative diseases and oncology.

Biological Activities of Chiral Indanones: Quantitative Insights

Chiral indanone derivatives have demonstrated significant inhibitory activity against a range of biological targets. The following tables summarize key quantitative data for their application in Alzheimer's disease and cancer.

Table 1: Chiral Indanone Derivatives as Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

| Compound | Target | IC50 (nM) | Reference |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 | [1] |

| 26d | Acetylcholinesterase (AChE) | 14.8 | [2] |

| 26i | Acetylcholinesterase (AChE) | 18.6 | [2] |

| Indanone-carbamate derivative 7h | Acetylcholinesterase (AChE) | 1200 | [3] |

| Indanone-carbamate derivative 7h | Butyrylcholinesterase (BChE) | 300 | [3] |

Table 2: Anticancer Activity of Chiral Indanone Derivatives

| Compound | Cell Line | Activity | IC50 (nM) | Reference |

| 2-Benzylidene-1-indanone derivatives | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | Cytotoxicity | 10 - 880 | [2] |

| 2-Benzylidene-1-indanone derivatives | --- | Tubulin Polymerase Inhibition | 620 - 2040 | [2] |

| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29, COLO 205, KM 12 (Colon) | Cytotoxicity | 410 - 6850 | [4] |

| (R)-enantiomer of 4-arylisochromene | K562 (Leukemia) | Cytotoxicity | 10 | [5] |

| (S)-enantiomer of 4-arylisochromene | K562 (Leukemia) | Cytotoxicity | 460 | [5] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of chiral indanones are rooted in their ability to modulate specific biological pathways. Below are graphical representations of two key mechanisms: acetylcholinesterase inhibition and disruption of microtubule dynamics.

Caption: Acetylcholinesterase Inhibition by Chiral Indanones.

Caption: Disruption of Tubulin Polymerization by Chiral Indanones.

Key Experimental Protocols

The synthesis and biological evaluation of chiral indanones require precise and reproducible methodologies. This section outlines key experimental protocols cited in the literature.

Enantioselective Synthesis of Chiral 3-Aryl-1-Indanones via Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

This protocol describes a method for the enantioselective synthesis of chiral 3-aryl-1-indanones.[6][7]

Materials:

-

Pinacolborane chalcone derivatives

-

[Rh(cod)2]BF4

-

(R)-MonoPhos

-

Toluene

-

Aqueous K3PO4 solution

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dried Schlenk tube under an argon atmosphere, add the pinacolborane chalcone derivative (0.2 mmol), [Rh(cod)2]BF4 (2 mol %), and (R)-MonoPhos (4.4 mol %).

-

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add aqueous K3PO4 solution (1.0 M, 0.4 mL).

-

Heat the reaction mixture at 80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral 3-aryl-1-indanone.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Synthesis of 2-Benzylidene-1-Indanone Derivatives

This procedure outlines the synthesis of 2-benzylidene-1-indanone derivatives, often used as intermediates for anticancer agents.[4][8]

Materials:

-

Substituted 1-indanone

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the substituted 1-indanone (1 eq) and substituted benzaldehyde (1 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and add aqueous sodium hydroxide solution dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-benzylidene-1-indanone derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of acetylcholinesterase.[9][10]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (chiral indanone derivatives)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the substrate, ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated by comparing the reaction rates of the test compound with that of the control (without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2][11]

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (General tubulin buffer with GTP and MgCl2)

-

Test compounds (chiral indanone derivatives)

-

Paclitaxel (positive control for polymerization promotion)

-

Vinblastine or Colchicine (positive control for polymerization inhibition)

-

96-well plate fluorometer or spectrophotometer

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

-

Reconstitute lyophilized tubulin in G-PEM buffer on ice.

-

In a pre-warmed 96-well plate at 37 °C, add the tubulin solution.

-

Add the test compounds or controls to the respective wells.

-

Immediately monitor the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) at 37 °C for 60 minutes.

-

The rate and extent of tubulin polymerization are determined from the kinetic curves.

-

Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Chiral Indanones as Key Pharmaceutical Intermediates: The Case of Donepezil

One of the most prominent examples of a chiral indanone's application in medicinal chemistry is its role as a key intermediate in the synthesis of Donepezil, a cornerstone medication for the treatment of Alzheimer's disease.[12][13] The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by reduction of the resulting exocyclic double bond to create the chiral center.

Caption: Simplified Synthesis of Donepezil from an Indanone Precursor.

The enantioselective reduction of the intermediate is crucial for obtaining the desired stereoisomer of Donepezil, which is responsible for its therapeutic activity. This highlights the importance of stereocontrol in the synthesis of pharmaceuticals derived from chiral indanone scaffolds.

Conclusion

Chiral indanones represent a highly valuable and versatile scaffold in medicinal chemistry. Their rigid framework, coupled with the stereochemical diversity offered by chiral centers, provides a powerful platform for the design and development of potent and selective therapeutic agents. The successful application of chiral indanones in the treatment of Alzheimer's disease and their promising potential in oncology underscore the significance of this structural motif. As synthetic methodologies for the enantioselective preparation of indanones continue to advance, we can anticipate the emergence of new and improved drug candidates based on this remarkable scaffold, further solidifying its place in the modern drug discovery landscape.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. opcw.org [opcw.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 11. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoselective Formation of 3-Substituted 1-Indanones

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold is a privileged structural motif present in numerous biologically active molecules and natural products. The stereochemistry at the C3 position is often crucial for their therapeutic efficacy, making the development of stereoselective synthetic methods a significant area of research. This guide provides a comprehensive overview of key modern methodologies for the stereoselective synthesis of 3-substituted 1-indanones, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in a research and development setting.

Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition

A highly effective method for the enantioselective synthesis of chiral 3-aryl-1-indanones involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. This approach, utilizing a simple chiral monodentate phosphoramidite ligand (MonoPhos), offers excellent yields and enantioselectivities under relatively mild conditions.[1][2][3]

Quantitative Data

| Substrate (Ar) | Yield (%) | ee (%) |

| Phenyl | 92 | 93 |

| 4-Methylphenyl | 95 | 92 |

| 4-Methoxyphenyl | 93 | 94 |

| 4-Chlorophenyl | 90 | 95 |

| 4-Bromophenyl | 88 | 94 |

| 4-Fluorophenyl | 91 | 93 |

| 3-Methylphenyl | 94 | 91 |

| 2-Methylphenyl | 85 | 88 |

| 1-Naphthyl | 82 | 90 |

Experimental Protocol

General Procedure for the Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition:

To a solution of the pinacolborane chalcone derivative (0.2 mmol) in toluene (2 mL) is added [Rh(C₂H₄)₂Cl]₂ (2.5 mol %) and (R)-MonoPhos (10 mol %). An aqueous solution of K₃PO₄ (1.5 M, 0.5 equiv) is then added. The reaction mixture is stirred at room temperature for 3-5 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-aryl-1-indanone. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Workflow

Caption: Workflow for Rhodium-Catalyzed Indanone Synthesis.

Palladium-Catalyzed Asymmetric Reductive-Heck Reaction

The palladium-catalyzed asymmetric reductive-Heck reaction provides a versatile route to enantiomerically enriched 3-substituted indanones. This method utilizes a chiral phosphine ligand and can be tuned to selectively produce either 3-substituted indanones or α-exo-methylene indanones by altering the choice of base.[4][5][6]

Quantitative Data

| Substrate (Ar) | Ligand | Base | Product Type | Yield (%) | ee (%) |

| Phenyl | (R)-BINAP | Proton Sponge | 3-Aryl-1-indanone | 85 | 92 |

| 4-Methoxyphenyl | (R)-BINAP | Proton Sponge | 3-Aryl-1-indanone | 88 | 94 |

| 4-Chlorophenyl | (R)-BINAP | Proton Sponge | 3-Aryl-1-indanone | 82 | 91 |

| Phenyl | (R)-BINAP | Ag₂CO₃ | α-exo-methylene indanone | 75 | 90 |

| 4-Methoxyphenyl | (R)-BINAP | Ag₂CO₃ | α-exo-methylene indanone | 78 | 92 |

Experimental Protocol

General Procedure for the Palladium-Catalyzed Asymmetric Reductive-Heck Reaction:

A mixture of the 2'-halochalcone (0.5 mmol), Pd(OAc)₂ (5 mol %), and the chiral phosphine ligand (6 mol %) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert atmosphere. A solution of the base (1.2 equiv) in a suitable solvent (e.g., toluene, 5 mL) is then added. The reaction mixture is stirred at the appropriate temperature (e.g., 80-100 °C) for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Mechanism

Caption: Mechanism of the Reductive-Heck Reaction.

Asymmetric Transfer Hydrogenation (ATH) for Kinetic Resolution

Asymmetric transfer hydrogenation serves as an efficient method for the kinetic resolution of racemic 3-aryl-1-indanones. Utilizing a chiral ruthenium catalyst, this process yields enantioenriched cis-3-arylindanols and the corresponding unreacted (S)-3-aryl-1-indanones with high diastereomeric and enantiomeric excesses.[7][8][9]

Quantitative Data

| Substrate (Ar) | Conversion (%) | Unreacted Ketone ee (%) | cis-Indanol dr | cis-Indanol ee (%) |

| Phenyl | 51 | 99 | >99:1 | 99 |

| 4-Methylphenyl | 52 | 98 | >99:1 | 99 |

| 4-Methoxyphenyl | 50 | 99 | >99:1 | 98 |

| 4-Chlorophenyl | 53 | 99 | >99:1 | 99 |

| 3,4-Dichlorophenyl | 50 | 99 | 92:8 | 99 |

Experimental Protocol

General Procedure for the Asymmetric Transfer Hydrogenation Kinetic Resolution:

To a solution of the racemic 3-aryl-1-indanone (0.5 mmol) in methanol (2.5 mL) is added a 5:2 mixture of formic acid and triethylamine (0.5 mL). The chiral catalyst, (R,R)-Ts-DENEB (1 mol %), is then added, and the reaction mixture is stirred at room temperature for 6-10 hours. The reaction is monitored by TLC. Upon reaching approximately 50% conversion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting mixture of the unreacted ketone and the product alcohol is separated by column chromatography. The enantiomeric excesses of both the recovered ketone and the indanol are determined by chiral HPLC.

Logical Relationship

Caption: Kinetic Resolution via ATH.

Iridium-Catalyzed Asymmetric Hydrogenation

The iridium-catalyzed asymmetric hydrogenation of 3-arylindenones provides a direct route to chiral 3-arylindanones. This method demonstrates good functional group tolerance and delivers the products in excellent yields and with high enantioselectivities.[10][11][12][13]

Quantitative Data

| Substrate (Ar) | Yield (%) | ee (%) |

| Phenyl | 98 | 95 |

| 4-Methylphenyl | 97 | 94 |

| 4-Methoxyphenyl | 96 | 96 |

| 4-Chlorophenyl | 95 | 93 |

| 4-Fluorophenyl | 94 | 92 |

| 2-Naphthyl | 92 | 91 |

Experimental Protocol

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation:

In a glovebox, the iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine-oxazoline ligand, 1 mol %) and the 3-arylindenone (0.2 mmol) are dissolved in a degassed solvent (e.g., o-xylene, 2 mL) in an autoclave. The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 40 °C) for 12-24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 3-arylindanone. The enantiomeric excess is determined by chiral HPLC.

Experimental Workflow

Caption: Workflow for Iridium-Catalyzed Hydrogenation.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ir-catalyzed-asymmetric-hydrogenation-of-3-arylindenones-for-the-synthesis-of-chiral-3-arylindanones - Ask this paper | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Indanone and its derivatives are crucial structural motifs found in numerous biologically active molecules and are pivotal intermediates in the synthesis of various pharmaceuticals.[1] One of the most fundamental and widely employed methods for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, in the presence of a Brønsted or Lewis acid catalyst.[1] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various synthetic approaches.

Reaction Mechanism

The intramolecular Friedel-Crafts acylation to form 1-indanone proceeds via an electrophilic aromatic substitution pathway.[3] The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a Lewis acid or a strong Brønsted acid. This generates a highly electrophilic acylium ion. The aromatic ring of the same molecule then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond and a six-membered ring intermediate known as a sigma complex or arenium ion.[4][5] Finally, deprotonation of the arenium ion restores the aromaticity of the ring, yielding the 1-indanone product.[4][6]

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocols

The synthesis of 1-indanone can be achieved through various protocols. The classical approach involves the use of 3-phenylpropanoic acid and a strong acid catalyst, such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1][7] More modern approaches utilize microwave irradiation or ultrasound to accelerate the reaction.[1]

Protocol 1: Classical Synthesis using Triflic Acid

This protocol is adapted from studies on superacid-catalyzed intramolecular Friedel-Crafts acylation.[1][8]

Materials:

-

3-phenylpropanoic acid

-

Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add triflic acid (typically 3-4 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (e.g., 4 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.

Caption: General Experimental Workflow for 1-Indanone Synthesis.

Data Presentation

The efficiency of 1-indanone synthesis is highly dependent on the chosen substrate, catalyst, and reaction conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Comparison of Catalysts for the Cyclization of 3-(4-methoxyphenyl)propionic acid [1]

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Method | Time (min) | Conversion (%) | Yield (%) |

| 1 | TfOH (3 eq.) | - | 150 | MW | 5 | >99 | 98 |

| 2 | TfOH (3 eq.) | - | 150 | Q-Tube | 10 | >99 | 98 |

| 3 | TfOH (3 eq.) | - | 25 | US | 120 | 90 | 85 |

| 4 | PPA (3 eq.) | - | 150 | MW | 10 | >99 | 98 |

| 5 | PPA (3 eq.) | - | 150 | Q-Tube | 15 | >99 | 98 |

| 6 | PPA (3 eq.) | - | 25 | US | 180 | 85 | 80 |

MW = Microwave, US = Ultrasound

Table 2: Synthesis of Substituted 1-Indanones from 3-Arylpropanamides [8]

| Entry | Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-(2,4-dinitrophenyl)-3-phenylpropanamide | 1-Indanone | 25 | 4 | 96 |

| 2 | N-(4-nitrophenyl)-3-phenylpropanamide | 1-Indanone | 50 | 4 | 90 |

| 3 | N-(4-nitrophenyl)-3-(p-tolyl)propanamide | 5-Methyl-1-indanone | 50 | 4 | 85 |

| 4 | N-(4-nitrophenyl)-3-(4-methoxyphenyl)propanamide | 5-Methoxy-1-indanone | 50 | 4 | 88 |

| 5 | N-(4-nitrophenyl)-3-(4-bromophenyl)propanamide | 5-Bromo-1-indanone | 50 | 4 | 82 |

Reaction conditions: 4 equivalents of CF₃SO₃H in CHCl₃.

The intramolecular Friedel-Crafts acylation remains a robust and versatile method for the synthesis of 1-indanones. The choice of starting material, whether a 3-arylpropanoic acid or a derivative like an amide or acyl chloride, along with the selection of an appropriate acid catalyst and reaction conditions, allows for the efficient production of a wide array of substituted 1-indanones.[1][2][8] Modern techniques such as microwave and ultrasound-assisted synthesis offer greener and more efficient alternatives to traditional methods.[1] This guide provides a foundational understanding for researchers to develop and optimize synthetic routes to these valuable compounds.

References

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rhodium-Catalyzed Asymmetric Cyclization for Indanone Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of rhodium-catalyzed asymmetric cyclization for the synthesis of chiral indanones, valuable structural motifs in medicinal chemistry and natural product synthesis. This document provides a detailed examination of two prominent and efficient methods: the intramolecular hydroacylation of 2-vinylbenzaldehydes and the isomerization of α-arylpropargyl alcohols. By leveraging chiral rhodium catalysts, these methods provide access to enantioenriched indanones with high levels of stereocontrol.

Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation of 2-Vinylbenzaldehydes

The intramolecular hydroacylation of 2-vinylbenzaldehydes represents a highly atom-economical approach to constructing chiral 3-substituted indanones. This transformation is effectively catalyzed by rhodium complexes bearing chiral phosphine ligands, such as BINAP, leading to excellent yields and enantioselectivities.[1]

Core Mechanism

The catalytic cycle for the rhodium-catalyzed asymmetric intramolecular hydroacylation is proposed to proceed through the following key steps:

-

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition to the aldehyde C-H bond of the 2-vinylbenzaldehyde substrate, forming a rhodium(III)-hydride intermediate.

-

Migratory Insertion: The olefinic moiety of the substrate then undergoes migratory insertion into the rhodium-hydride bond. This step is stereodetermining, and the chiral ligand environment around the rhodium center dictates the facial selectivity of the insertion, thereby establishing the stereochemistry of the final product.

-

Reductive Elimination: The resulting five-membered rhodacycle undergoes C-C bond-forming reductive elimination to furnish the indanone product and regenerate the active Rh(I) catalyst, which can then enter the next catalytic cycle.

It has been observed that substitution at the alpha-position of the 2-vinylbenzaldehyde substrates is crucial to prevent a competitive dimerization reaction and achieve high yields of the desired indanone.[1]

Experimental Protocol: General Procedure for Asymmetric Hydroacylation[1]